molecular formula C10H13FN2S B5851278 1-Ethyl-3-(4-fluorobenzyl)thiourea

1-Ethyl-3-(4-fluorobenzyl)thiourea

Cat. No.: B5851278
M. Wt: 212.29 g/mol
InChI Key: LKPYOCZKGNLDSP-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-fluorobenzyl)thiourea is an organosulfur compound with the molecular formula C10H13FN2S It is a derivative of thiourea, characterized by the presence of an ethyl group and a 4-fluorobenzyl group attached to the thiourea core

Preparation Methods

The synthesis of 1-Ethyl-3-(4-fluorobenzyl)thiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluorobenzyl isothiocyanate+EthylamineThis compound\text{4-Fluorobenzyl isothiocyanate} + \text{Ethylamine} \rightarrow \text{this compound} 4-Fluorobenzyl isothiocyanate+Ethylamine→this compound

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

1-Ethyl-3-(4-fluorobenzyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-fluorobenzyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The fluorobenzyl group enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate enzyme activity, signal transduction, and gene expression, contributing to its biological effects.

Comparison with Similar Compounds

1-Ethyl-3-(4-fluorobenzyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Ethyl-3-(4-fluorophenyl)thiourea: Similar structure but with a phenyl group instead of a benzyl group.

    1-Ethyl-3-(2-methoxyphenyl)thiourea: Contains a methoxy group, which can influence its reactivity and biological activity.

    1-Benzyl-3-(2-ethoxyphenyl)thiourea: Features an ethoxy group, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-ethyl-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2S/c1-2-12-10(14)13-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPYOCZKGNLDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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